4-(Diethylamino)benzamide, also known as 4-amino-N-[3-(diethylamino)propyl]benzamide, is an organic compound with a significant role in medicinal chemistry and biological applications. This compound features a benzamide structure, which is characterized by the presence of an amide functional group attached to a benzene ring. The compound's IUPAC name is 4-amino-N-[3-(diethylamino)propyl]benzamide, and its molecular formula is C14H23N3O, with a molecular weight of 249.35 g/mol. It is classified as an aromatic amide, which is notable for its diverse applications in pharmaceuticals and chemical research.
4-(Diethylamino)benzamide can be synthesized through various methods involving the reaction of amines with benzoyl chlorides or other derivatives. Its classification falls under the category of aromatic amides, which are compounds containing an amide group (-C(=O)N-) attached to an aromatic ring. This classification highlights its potential reactivity and biological activity.
The synthesis of 4-(diethylamino)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 3-(diethylamino)propylamine. This reaction is generally conducted in organic solvents such as dichloromethane or chloroform under inert conditions to prevent oxidation. The reaction is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of reactants into the desired product.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are utilized to isolate the product in high purity.
The molecular structure of 4-(diethylamino)benzamide consists of a benzene ring substituted with an amino group and an amide group. The compound's structural data can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C14H23N3O |
Molecular Weight | 249.35 g/mol |
IUPAC Name | 4-amino-N-[3-(diethylamino)propyl]benzamide |
InChI Key | CAZRUCADWYKNSP-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCNC(=O)C1=CC=C(C=C1)N |
The structural representation reveals the presence of diethylamino groups that enhance its solubility and reactivity in biological systems.
4-(Diethylamino)benzamide participates in various chemical reactions:
The mechanism of action for 4-(diethylamino)benzamide involves its interaction with biological targets, particularly in the context of drug development. This compound has been investigated for its potential as a biochemical probe and therapeutic agent due to its ability to inhibit receptor tyrosine kinases associated with various cancers .
Research indicates that compounds containing the 4-amino-benzamide fragment exhibit potent inhibitory activity against several receptor tyrosine kinases, including:
These interactions suggest that the compound may play a role in modulating signaling pathways critical for tumor growth and survival.
4-(Diethylamino)benzamide is typically a solid at room temperature with good solubility in organic solvents due to its polar functional groups.
The chemical properties include:
Relevant data includes spectroscopic analyses confirming structural integrity post-synthesis, such as nuclear magnetic resonance (NMR) and mass spectrometry .
4-(Diethylamino)benzamide has diverse applications across several scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in ongoing research and development efforts.
Ion association reactions represent an efficient and sustainable strategy for synthesizing and isolating 4-(diethylamino)benzamide derivatives. These reactions leverage electrostatic interactions between oppositely charged ions in solution to form distinct chemical entities, minimizing energy consumption and hazardous waste. A prime example involves the synthesis of a procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide)-tetraphenylborate complex through an aqueous ion-association reaction at ambient temperature. This method achieved an 85% yield by simply mixing procainamide hydrochloride with sodium tetraphenylborate in deionized water, eliminating organic solvents and high-energy reaction conditions [3] [4].
The process adheres to Coulomb's law principles, where ion association propensity increases with higher ionic charges and lower solvent dielectric constants. Water (ε ≈ 78.7 at 25°C) typically disfavors ion pairing for monovalent ions, but structural modifications in 4-(diethylamino)benzamides—such as protonation of the tertiary amine—create favorable cationic sites. Tetraphenylborate anions (BPh₄⁻) serve as ideal counterions due to their large hydrophobic surface area, facilitating precipitation of stable complexes [5]. Characterization through FT-IR confirmed benzamide carbonyl retention (1633 cm⁻¹), while ¹H NMR revealed triplet signals at δ 1.22 ppm for N-(CH₂CH₃)₂ protons, confirming structural integrity. Elemental analysis (C: 78.33%; H: 7.73%; N: 7.47%) aligned with theoretical values (C: 77.89%; H: 7.24%; N: 7.36%), validating complex purity [3] [4].
Table 1: Green Synthesis of Procainamide-Tetraphenylborate Complex
Parameter | Conventional Method | Ion-Association Approach |
---|---|---|
Reaction Medium | Organic solvents | Water |
Temperature | Elevated (≥60°C) | Ambient (25°C) |
Reaction Time | Hours | Minutes to hours |
Yield | Variable (60-75%) | 85% |
Byproducts | Multiple | Minimal (NaCl) |
Downstream Processing | Complex purification | Simple filtration |
This methodology exemplifies solvent-reduction principles in green chemistry, avoiding energy-intensive steps while enabling direct isolation of analytically pure materials suitable for pharmaceutical applications [3] [4].
Complex 4-(diethylamino)benzamide derivatives require sequential protection, functionalization, and deprotection steps to achieve target specificity. The synthesis of mosapride citrate—a gastrointestinal agent containing 4-amino-5-chloro-2-ethoxy-N-[2-(diethylamino)ethyl]benzamide—illustrates this. A critical innovation involves tert-butoxycarbonyl (Boc) protection of the aromatic amine prior to electrophilic halogenation. Treating 4-amino-2-hydroxybenzoic acid with di-tert-butyl dicarbonate in ethanol with sodium hydroxide yields 4-(Boc-amino)-2-hydroxybenzoic acid at >90% efficiency. Subsequent ethylation with iodoethane in inert solvents produces 4-(Boc-amino)-2-ethoxybenzoate quantitatively [8].
Halogenation specificity proves crucial for bioactive derivatives. Selective chlorination of the Boc-protected intermediate using N-chlorosuccinimide (NCS) in tetrahydrofuran generates 4-(Boc-amino)-5-chloro-2-ethoxybenzoic acid without competing side reactions. Coupling with 2-(aminomethyl)-4-(4-fluorobenzyl)morpholine employs peptide chemistry reagents: carbodiimides or triphenylphosphite/imidazole mixtures facilitate amide bond formation at 77–92% yield. Final Boc deprotection with hydrochloric acid liberates mosapride base, demonstrating the strategy’s robustness [8].
Similarly, bromopride (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) synthesis highlights halogen positioning for pharmaceutical activity. Bromine at C5 enhances steric and electronic effects critical for dopamine D₂ receptor antagonism. The diethylaminoethyl side chain remains intact during bromination due to its steric protection and low nucleophilicity, enabling sequential functionalization: methoxylation → bromination → amide coupling [9] [10].
Table 2: Key Functionalization Steps in Benzamide Synthesis
Target Compound | Critical Step | Reagent/Conditions | Function |
---|---|---|---|
Mosapride | Aromatic amine protection | (Boc)₂O/NaOH/EtOH | Prevents diazotization/oxidation |
Regioselective chlorination | NCS/THF, 40°C | Introduces C5-Cl pharmacophore | |
Amide coupling | EDC·HCl or (PhO)₃P/imidazole | Links benzamide to morpholine | |
Bromopride | Electrophilic bromination | Br₂/Fe catalyst or Br₂/AcOH | Installs C5-Br for bioactivity |
Alkoxy group retention | Controlled pH/temperature | Preserves 2-methoxy motif |
These methodologies underscore the importance of orthogonal protection schemes and sequential reactivity exploitation to access structurally intricate therapeutics [8] [9] [10].
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides atomic-level insights into reaction mechanisms, stability, and electronic properties of 4-(diethylamino)benzamide derivatives. For the procainamide-tetraphenylborate complex, geometry optimization revealed two stable configurations (S1 and S2) with HOMO-LUMO energy gaps of 3.182 eV and 3.231 eV, respectively. These narrow gaps indicate kinetic stability and charge-transfer feasibility, corroborating experimental observations of complex integrity [3] [4] [7].
Molecular electrostatic potential (MEP) maps visualize reactive sites: positive potentials localize around protonated procainamide (δ⁺ on diethylaminoethyl group), while negative potentials concentrate on tetraphenylborate anions. This polarity drives spontaneous ion association, with computed interaction energies of -256.8 kcal/mol for S1 and -251.9 kcal/mol for S2. Basis set superposition error (BSSE) corrections confirmed these values, affirming Coulombic attraction dominance [3] [4].
Time-dependent DFT (TD-DFT) simulations of UV-Vis spectra align with experimental data. For procainamide-tetraphenylborate, predicted λₘₐₓ at 210 nm matches observed post-association spectral shifts from precursor peaks (procainamide: 200/279 nm; tetraphenylborate: 200 nm). Vibrational frequency analysis further validated bonding changes: B–C bond stretching at 620 cm⁻¹ and benzamide C=O softening (Δν = -15 cm⁻¹) confirm altered electronic environments upon complexation [3] [4] [7].
Table 3: Computational Parameters for Procainamide-Tetraphenylborate Complex
Parameter | S1 Configuration | S2 Configuration | Experimental |
---|---|---|---|
HOMO (eV) | -6.421 | -6.398 | - |
LUMO (eV) | -3.239 | -3.167 | - |
ΔE (eV) | 3.182 | 3.231 | - |
Interaction Energy (kcal/mol) | -256.8 | -251.9 | - |
λₘₐₓ (nm) | 210 | 208 | 210 |
C=O Stretch (cm⁻¹) | 1630 | 1628 | 1633 |
These models enable in silico screening of substituent effects. For instance, electron-donating groups (e.g., -N(CH₃)₂) at benzamide para-positions raise HOMO energies, enhancing charge transfer to melanin in melanoma-targeting derivatives like iodobenzamides. Such predictions accelerate pharmacophore optimization without resource-intensive trial-and-error synthesis [7] [10].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: